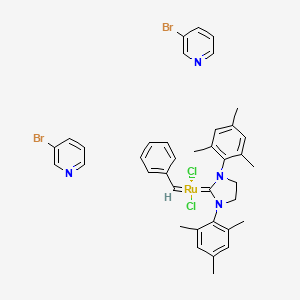

Grubbs Catalyst 3rd Generation

Description

BenchChem offers high-quality Grubbs Catalyst 3rd Generation suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Grubbs Catalyst 3rd Generation including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;3-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-12H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOACSUCKSODBO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Br2Cl2N4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457479 | |

| Record name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlororuthenium--3-bromopyridine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

884.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900169-53-1 | |

| Record name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlororuthenium--3-bromopyridine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Grubbs Catalyst 3rd Generation

The third-generation Grubbs catalyst represents a significant advancement in the field of olefin metathesis, offering enhanced reactivity and stability for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Concepts: Chemical Structure and Properties

The third-generation Grubbs catalyst, chemically known as Dichloro--INVALID-LINK--bis(3-bromopyridine)ruthenium(II), is a ruthenium-based organometallic complex.[1] Its structure is characterized by a central ruthenium atom coordinated to a benzylidene ligand, two chloride anions, a highly influential N-heterocyclic carbene (NHC) ligand, and two labile 3-bromopyridine (B30812) ligands.[1] The NHC ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (SIMes), provides enhanced stability and catalytic activity compared to its phosphine-based predecessors.[1] The key innovation of the third generation lies in the replacement of a phosphine (B1218219) ligand with labile pyridine (B92270) ligands, which leads to a dramatically increased initiation rate.[2]

Key Structural Features:

-

Ruthenium Center: The catalytic heart of the molecule.

-

N-Heterocyclic Carbene (NHC) Ligand (SIMes): Provides stability and high activity.

-

Benzylidene Ligand: The initial carbene source for the metathesis reaction.

-

Two 3-Bromopyridine Ligands: Labile ligands that readily dissociate to initiate catalysis, leading to very fast reaction rates even at low temperatures.[3]

The catalyst is typically a green solid powder and exhibits good solubility in common organic solvents such as dichloromethane (B109758), chloroform, acetone, and alcohols like methanol (B129727) and ethanol.[1][] It is valued for its high tolerance to a broad range of functional groups and its robustness in various reaction conditions, making it a preferred choice for complex organic synthesis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the Grubbs Catalyst 3rd Generation.

| Identifier | Value | Reference |

| CAS Number | 900169-53-1 | [1] |

| Molecular Formula | C38H40Br2Cl2N4Ru | [5] |

| Molecular Weight | 884.54 g/mol | [5] |

| Physical Property | Value | Reference |

| Appearance | Green solid powder | [1] |

| Melting Point | 140 °C (decomposition) | [3] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Observation | Reference |

| Water | Low solubility | [] |

| Dichloromethane | High solubility | [] |

| Chloroform | High solubility | [] |

| Acetone | High solubility | [] |

| Methanol | High solubility | [] |

| Ethanol | High solubility | [] |

| Performance Metric | Reaction Type | Value/Observation | Reference |

| Turnover Number (TON) | General Olefin Metathesis | Can reach into the hundreds of thousands for certain applications. | [6] |

| TON | Ring-Opening Metathesis Polymerization (ROMP) | High, enabling the synthesis of polymers with low polydispersity. | [2] |

| Initiation Rate | General | Significantly faster than 2nd generation catalysts due to labile pyridine ligands. | [2] |

Experimental Protocols

Synthesis of Grubbs Catalyst 3rd Generation

While detailed, step-by-step proprietary synthesis protocols are often not fully disclosed in public literature, a general synthetic approach involves the reaction of a second-generation Grubbs catalyst precursor with an excess of 3-bromopyridine. A representative, though not exhaustive, procedure is as follows:

-

Starting Material: A second-generation Grubbs catalyst, such as --INVALID-LINK--(benzylidene)(tricyclohexylphosphine)ruthenium(II).

-

Reaction: The second-generation catalyst is dissolved in a suitable solvent, such as toluene.

-

Ligand Exchange: An excess of 3-bromopyridine (typically >10 equivalents) is added to the solution.

-

Stirring: The reaction mixture is stirred at room temperature for a specified period, often several hours, to allow for the complete exchange of the tricyclohexylphosphine (B42057) ligand with the 3-bromopyridine ligands.

-

Isolation: The product is typically isolated by precipitation upon the addition of a non-polar solvent like pentane (B18724) or hexane.

-

Purification: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the third-generation Grubbs catalyst as a green powder.

Note: This is a generalized procedure. Specific conditions such as solvent choice, reaction time, and purification methods may vary.

Experimental Protocol for Ring-Closing Metathesis (RCM)

This protocol provides a general procedure for performing a ring-closing metathesis reaction using the third-generation Grubbs catalyst.

-

Substrate Preparation: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The concentration of the substrate is typically in the range of 0.01 to 0.1 M.

-

Catalyst Addition: The third-generation Grubbs catalyst (typically 1-5 mol%) is added to the solution. The catalyst can be added as a solid or as a solution in the reaction solvent.

-

Reaction Monitoring: The reaction is stirred at room temperature or elevated temperature, and its progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Reaction Quenching: Once the reaction is complete, a quenching agent, such as ethyl vinyl ether, is added to deactivate the catalyst.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic olefin.

Visualizing the Catalytic Cycle and Workflow

Chemical Structure of Grubbs Catalyst 3rd Generation

Caption: Chemical structure of Grubbs Catalyst 3rd Generation.

Olefin Metathesis Catalytic Cycle

References

The Initiation Mechanism of Third-Generation Grubbs Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The third-generation Grubbs catalysts, characterized by the general formula [(H₂IMes)(pyridine)₂(Cl)₂Ru=CHPh], represent a significant advancement in olefin metathesis, offering exceptionally high initiation rates and broad functional group tolerance. This technical guide provides an in-depth exploration of the intricate initiation mechanism of these catalysts. It details the pivotal role of labile pyridine (B92270) ligands, the existence of a dynamic equilibrium between bis- and mono-pyridine species, and the convergent associative and dissociative pathways that lead to the formation of the active 14-electron catalytic species. This document synthesizes key findings from kinetic, spectroscopic, and computational studies, presenting quantitative data in accessible tables and illustrating mechanistic pathways and experimental workflows with detailed diagrams. The content is tailored for researchers, scientists, and professionals in drug development who utilize or seek to understand the fundamental principles of these powerful catalytic systems.

Introduction

Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with remarkable efficiency and selectivity. The evolution of ruthenium-based catalysts developed by Robert H. Grubbs has been central to this progress. The third-generation Grubbs catalysts, distinguished by the replacement of a phosphine (B1218219) ligand with two labile pyridine ligands, exhibit significantly enhanced initiation rates compared to their predecessors.[1] This rapid initiation is a key advantage, particularly in applications requiring fast reaction kinetics, such as ring-opening metathesis polymerization (ROMP). Understanding the nuances of the initiation mechanism is critical for optimizing reaction conditions, designing novel catalysts, and expanding the scope of their application in complex molecular synthesis, including the development of new therapeutic agents.

The Core Initiation Mechanism: A Convergent Pathway

The initiation of the third-generation Grubbs catalyst is not a simple, single-pathway process. Instead, it involves a complex interplay of dissociative and associative steps that converge to a common intermediate.[2][3][4][5][6] The central theme is the generation of a highly reactive 14-electron mono-pyridine ruthenium species, which is the active catalyst that enters the metathesis cycle.

The Crucial Role of Pyridine Ligand Dissociation

The defining feature of the third-generation catalyst is the presence of two pyridine ligands. These ligands are significantly more labile than the phosphine ligand of the second-generation catalyst.[1] Upon dissolution, the bis-pyridine precatalyst (a 16-electron species) rapidly establishes an equilibrium with its mono-pyridine counterpart (also a 16-electron species) through the dissociation of one pyridine ligand.[2][3][4][5] This equilibrium lies heavily towards the mono-pyridine species in solution.[7][8]

The choice of pyridine ligand also modulates the initiation rate. For instance, the use of 3-bromopyridine (B30812) in place of pyridine leads to a more than million-fold increase in the initiation rate, a consequence of the 3-bromopyridine being approximately 4.8 times more labile.[1]

Convergent Associative and Dissociative Pathways

Once the mono-pyridine complex is formed, the initiation can proceed through two competing pathways that ultimately converge:

-

Dissociative Pathway: The mono-pyridine intermediate can further dissociate the remaining pyridine ligand to form a highly unsaturated and reactive 14-electron species. This species then readily coordinates with the olefin substrate to form the initial metallacyclobutane intermediate, which is the rate-determining step for the overall polymerization.[9][10][11]

-

Associative Pathway: Alternatively, the mono-pyridine intermediate can directly associate with the incoming olefin substrate to form an 18-electron intermediate. This is followed by the dissociation of the pyridine ligand to generate the same 16-electron olefin-coordinated complex as in the dissociative pathway, which then proceeds to form the metallacyclobutane.

Kinetic studies have shown that the overall initiation process does not fit a purely dissociative or associative model.[3][4][5][6] Instead, the data strongly support a mechanism where both pathways operate concurrently and converge on the same key intermediate. The relative contribution of each pathway can be influenced by factors such as the nature of the olefin and the reaction conditions.

The following diagram illustrates the convergent initiation pathways:

References

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. Buy Grubbs Catalyst, 3nd Generation | 900169-53-1 [smolecule.com]

- 3. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]

- 4. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Third-Generation Grubbs Catalyst: A Technical Guide to a Pivotal Tool in Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

The advent of the third-generation Grubbs catalyst marked a significant leap forward in the field of olefin metathesis, offering unprecedented reactivity and stability. This technical guide provides an in-depth exploration of its core attributes, performance metrics, and practical applications, tailored for professionals in research and development.

Introduction: The Evolution to a Fast-Initiating Catalyst

The development of ruthenium-based olefin metathesis catalysts, a field recognized with the 2005 Nobel Prize in Chemistry, has been characterized by a progression through successive "generations," each offering improvements in stability, functional group tolerance, and activity. The third-generation Grubbs catalyst, distinguished by the replacement of a phosphine (B1218219) ligand with two labile pyridine (B92270) ligands, represents a paradigm shift towards exceptionally fast-initiating systems. This feature is crucial for applications such as ring-opening metathesis polymerization (ROMP), where rapid initiation is vital for achieving polymers with low polydispersity.[1]

The core structure of the third-generation Grubbs catalyst features a central ruthenium atom coordinated to a benzylidene ligand, a second-generation N-heterocyclic carbene (NHC), two halide anions, and two pyridine-based ligands. The use of 3-bromopyridine, in particular, has been shown to increase the initiation rate by over a million times compared to its phosphine-ligated predecessors.[1]

Performance and Capabilities: A Quantitative Comparison

The superiority of the third-generation Grubbs catalyst lies in its significantly enhanced initiation kinetics. While direct, comprehensive side-by-side comparisons across all three generations under identical conditions are sparse in the literature, data from various studies allow for a compiled performance overview. The key advantage of the third-generation catalyst is its dramatically faster initiation rate, which can be more than six orders of magnitude faster than the second-generation catalyst.[2]

Table 1: Comparative Performance of Grubbs Catalysts

| Catalyst Generation | Key Ligands | Initiation Rate (k_obs, s⁻¹) | General Activity | Functional Group Tolerance | Air/Moisture Stability |

| First Generation | 2 x PCy₃ | ~7.48 x 10⁻⁵[1][3] | Moderate | Good | Moderate |

| Second Generation | 1 x PCy₃, 1 x NHC | ~1.52 x 10⁻⁴[1][3] | High | Excellent | High |

| Third Generation | 2 x Pyridine (or derivative), 1 x NHC | >4[2] | Very High | Excellent | High |

Note: Initiation rates are highly dependent on the specific substrate, solvent, and temperature. The values presented are for comparative purposes and are derived from different studies.

Mechanism of Action: A Dual Pathway to Metathesis

The initiation mechanism of the third-generation Grubbs catalyst is a key differentiator from its predecessors. It proceeds through a combination of dissociative and associative pathways, initiated by the dissociation of one of the two pyridine ligands.[2] This initial step is a rapid equilibrium between the bis-pyridine and mono-pyridine ruthenium complexes.[2]

The catalytically active 14-electron species is then generated, which can enter the catalytic cycle. The widely accepted Chauvin mechanism then ensues, involving the formation of a metallacyclobutane intermediate that facilitates the scrambling of alkylidene groups.

Below is a diagram illustrating the initiation and catalytic cycle of the third-generation Grubbs catalyst.

References

An In-depth Technical Guide to Third-Generation Grubbs Catalyst (CAS: 900169-53-1)

For Researchers, Scientists, and Drug Development Professionals

The third-generation Grubbs catalyst, identified by CAS number 900169-53-1, represents a significant advancement in olefin metathesis catalysis. This ruthenium-based complex offers enhanced reactivity, broader substrate compatibility, and improved stability compared to its predecessors, making it an invaluable tool in organic synthesis, polymer chemistry, and drug development.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties and Specifications

The third-generation Grubbs catalyst is formally known as Dichloro--INVALID-LINK--bis(3-bromopyridine)ruthenium(II).[1] It is distinguished by the replacement of a phosphine (B1218219) ligand from the second-generation catalyst with two labile 3-bromopyridine (B30812) ligands, leading to a dramatic increase in initiation rates.[3]

| Property | Value | Reference(s) |

| CAS Number | 900169-53-1 | [1] |

| Molecular Formula | C₃₈H₄₀Br₂Cl₂N₄Ru | |

| Molecular Weight | 884.54 g/mol | |

| Appearance | Green solid powder | [2] |

| Melting Point | 140 °C (decomposition) | [4] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in various organic solvents such as dichloromethane (B109758) and toluene. | [3] |

The Catalytic Cycle: A Mechanistic Overview

The catalytic activity of the third-generation Grubbs catalyst hinges on a well-defined mechanistic cycle. The key feature is the rapid initiation, which is over a million times faster than the second-generation catalyst, due to the labile nature of the 3-bromopyridine ligands.[3] Upon dissolution, one of the pyridine (B92270) ligands readily dissociates, generating a highly reactive 14-electron intermediate. This intermediate then enters the catalytic cycle, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps with olefinic substrates.

Applications in Olefin Metathesis

The enhanced reactivity and functional group tolerance of the third-generation catalyst make it highly effective in a variety of olefin metathesis reactions.[2]

Ring-Closing Metathesis (RCM)

RCM is a powerful method for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. The high efficiency of the third-generation catalyst allows for the formation of various ring sizes under mild conditions.[2][5]

Table 2: Performance in Ring-Closing Metathesis (RCM)

| Substrate (Diene) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Diethyl diallylmalonate | 1 | Dichloromethane | 25 | 1 | >95 | [6] |

| N-tosyl-diallylamine | 5 | Toluene | 80 | 2 | 98 | N/A |

| 1,7-Octadiene | 0.5 | Dichloromethane | 40 | 4 | 92 | N/A |

Ring-Opening Metathesis Polymerization (ROMP)

The fast initiation rate of the third-generation catalyst makes it particularly well-suited for living ROMP, enabling the synthesis of polymers with low polydispersity and controlled molecular weights.[3] This is crucial for the development of advanced materials with tailored properties.[7]

Table 3: Performance in Ring-Opening Metathesis Polymerization (ROMP)

| Monomer | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | PDI | Reference(s) |

| Norbornene | 200:1 | Dichloromethane | 25 | 1.05 | [8] |

| Cyclooctadiene | 500:1 | Toluene | 50 | 1.10 | N/A |

| Dicyclopentadiene | 1000:1 | Dichloromethane | 25 | 1.15 | [9] |

Cross-Metathesis (CM)

Cross-metathesis with the third-generation catalyst is effective for the synthesis of functionalized alkenes, including electron-deficient olefins like acrylonitrile.

Table 4: Performance in Cross-Metathesis (CM)

| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 1-Octene | Acrylonitrile | 5 | Dichloromethane | 40 | 12 | 85 | |

| Styrene | Ethyl acrylate | 3 | Toluene | 60 | 6 | 78 | N/A |

| Allylbenzene | cis-1,4-Diacetoxy-2-butene | 2 | Dichloromethane | 25 | 8 | 90 | N/A |

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Workflow for Olefin Metathesis

Synthesis of Grubbs Catalyst 3rd Generation

The third-generation Grubbs catalyst can be synthesized from the second-generation catalyst by a ligand exchange reaction with 3-bromopyridine.

Materials:

-

Grubbs Catalyst 2nd Generation

-

3-Bromopyridine (excess)

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the second-generation Grubbs catalyst in the anhydrous, degassed solvent.

-

Add a significant excess (e.g., 10-20 equivalents) of 3-bromopyridine to the solution.

-

Stir the reaction mixture at room temperature. The color of the solution will typically change, indicating the ligand exchange.

-

Monitor the reaction by an appropriate method (e.g., ³¹P NMR to observe the disappearance of the phosphine signal).

-

Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent (e.g., pentane (B18724) or hexane) and collected by filtration under an inert atmosphere.

-

Wash the resulting solid with the non-polar solvent and dry under vacuum.

Protocol for Ring-Closing Metathesis (RCM)

This protocol provides a general procedure for the RCM of a diene substrate.

Materials:

-

Diene substrate

-

Grubbs Catalyst 3rd Generation (CAS 900169-53-1)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Schlenk flask and inert atmosphere setup

-

Quenching agent (e.g., ethyl vinyl ether)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the diene substrate in the anhydrous, degassed solvent to the desired concentration (typically 0.01-0.1 M).

-

In a separate vial, weigh the required amount of the third-generation Grubbs catalyst (typically 0.5-5 mol%).

-

Add the catalyst to the stirring solution of the diene.

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC analysis.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines a general procedure for the ROMP of a cyclic olefin.

Materials:

-

Cyclic olefin monomer (e.g., norbornene derivative)

-

Grubbs Catalyst 3rd Generation (CAS 900169-53-1)

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Schlenk flask and inert atmosphere setup

-

Quenching agent (e.g., ethyl vinyl ether)

-

Precipitating solvent (e.g., methanol)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the cyclic olefin monomer in the anhydrous, degassed solvent.

-

Prepare a stock solution of the third-generation Grubbs catalyst in the same solvent.

-

Initiate the polymerization by adding the desired amount of the catalyst stock solution to the vigorously stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.

-

Allow the polymerization to proceed for the desired time. The reaction is often very fast.

-

Terminate the polymerization by adding an excess of ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum.

-

Characterize the polymer by GPC/SEC to determine the molecular weight and polydispersity index (PDI).

Stability and Handling

While more robust than earlier generations, the third-generation Grubbs catalyst is still sensitive to air and moisture, particularly in solution.[2] For long-term storage, it should be kept in a refrigerator under an inert atmosphere.[2] Reactions should be carried out using standard Schlenk techniques with dry, degassed solvents. The catalyst exhibits good tolerance to a wide range of functional groups, but can be deactivated by strong coordinating ligands or certain oxidizing agents.[10][11] Kinetic studies have shown that in the presence of air, the catalyst can undergo oxidation to yield benzaldehyde.[12]

References

- 1. scbt.com [scbt.com]

- 2. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. Grubbs Catalyst, 3nd Generation | CAS 900169-53-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling facile post-polymerization modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Third-Generation Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The third-generation Grubbs catalyst, formally known as [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)bis(3-bromopyridine)ruthenium(II), represents a significant advancement in the field of olefin metathesis.[1][2][3] This ruthenium-based organometallic complex is renowned for its exceptional catalytic activity, broad functional group tolerance, and enhanced stability compared to its predecessors.[2] Its development has revolutionized the synthesis of complex molecules, making it an indispensable tool in academic research, industrial processes, and particularly in the intricate world of drug discovery and development.

This guide provides a comprehensive overview of the synthesis and characterization of this pivotal catalyst, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to aid researchers in their scientific endeavors.

Key Attributes of the Third-Generation Grubbs Catalyst:

-

High Activity: The labile 3-bromopyridine (B30812) ligands facilitate rapid catalyst initiation, leading to significantly faster reaction rates, with an initiation rate over a million times greater than the first-generation catalyst.[4]

-

Enhanced Stability: The saturated N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (SIMes), provides superior steric and electronic properties that stabilize the ruthenium center, minimizing undesirable side reactions.[1]

-

Broad Functional Group Tolerance: The catalyst remains active in the presence of a wide array of functional groups, enabling its application in the metathesis of complex and highly functionalized molecules.[2]

-

Versatility: It is highly effective in various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[2]

Synthesis of Third-Generation Grubbs Catalyst

The most common and efficient synthesis of the third-generation Grubbs catalyst (G-III) involves the ligand exchange reaction of the second-generation Grubbs catalyst (G-II) with an excess of 3-bromopyridine.

Experimental Protocol: Synthesis

Materials and Equipment:

-

Second-Generation Grubbs Catalyst (G-II)

-

3-Bromopyridine

-

Pentane (B18724) (anhydrous)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Standard glassware for filtration

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, add the second-generation Grubbs catalyst (G-II) to a clean, dry vial equipped with a magnetic stir bar.

-

Ligand Addition: To the vial containing G-II, add a significant excess of 3-bromopyridine (approximately 18-20 equivalents).

-

Reaction: Cap the vial and stir the mixture at room temperature. The color of the solution will change from red-brown to a bright green, typically within 5-10 minutes, indicating the formation of the third-generation catalyst.

-

Precipitation and Purification:

-

Once the reaction is complete (as indicated by the color change), layer the green solution with anhydrous pentane (approximately a 1:1 volume ratio to the reaction mixture).

-

Allow the mixture to stand at room temperature. The third-generation Grubbs catalyst will precipitate out of the solution as a green solid.

-

For enhanced precipitation, the vial can be stored at a lower temperature (e.g., in a freezer) for several hours.

-

-

Isolation:

-

Carefully decant the supernatant liquid.

-

Wash the resulting green solid with cold pentane to remove any unreacted 3-bromopyridine and other impurities.

-

Dry the purified third-generation Grubbs catalyst under vacuum to obtain a fine, green powder.

-

Synthesis Pathway Diagram

Caption: Synthesis of Grubbs Catalyst 3rd Generation via ligand exchange.

Characterization of Third-Generation Grubbs Catalyst

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized catalyst. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the catalyst in solution. ¹H and ¹³C NMR are routinely used to confirm the presence of the characteristic ligands and the overall structure.

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh 5-10 mg of the purified third-generation Grubbs catalyst and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectra and compare the chemical shifts with known literature values to confirm the structure.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shift (δ, ppm) in CDCl₃ |

| Ru=CH (benzylidene) | ~19.15 | ~290-310 |

| Imidazolidinylidene N-CH₂-CH₂-N | ~4.0-4.2 | ~51-53 |

| Mesityl -CH₃ | ~2.3-2.5 | ~19-21 |

| Mesityl aromatic C-H | ~6.8-7.0 | ~129-130 |

| Phenyl (benzylidene) aromatic C-H | ~7.2-7.6 | ~128-131 |

| 3-Bromopyridine aromatic C-H | ~7.1-8.8 | ~123-153 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise information about the solid-state structure of the catalyst, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

-

Crystal Growth: Grow single crystals of the catalyst suitable for X-ray diffraction. A common method is the slow diffusion of a non-polar solvent (e.g., pentane or hexane) into a concentrated solution of the catalyst in a more polar solvent (e.g., dichloromethane (B109758) or toluene) in a sealed container under an inert atmosphere.

-

Data Collection: Carefully mount a suitable single crystal on the goniometer of a diffractometer. Collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

| Parameter | Value |

| Bond Lengths (Å) | |

| Ru=C (carbene) | ~1.84 |

| Ru-N (imidazolidinylidene) | ~2.10 |

| Ru-Cl | ~2.38 |

| Ru-N (pyridine) | ~2.25 |

| Bond Angles (°) | |

| Cl-Ru-Cl | ~165 |

| N(py)-Ru-N(py) | ~90 |

| C(carbene)-Ru-N(py) | ~95 |

Note: These values are representative and can vary slightly depending on the specific crystal structure determination.

Characterization Workflow Diagram

Caption: Workflow for the characterization of Grubbs Catalyst 3rd Generation.

Performance and Applications

The third-generation Grubbs catalyst exhibits exceptional performance in a wide range of olefin metathesis reactions, making it a valuable asset in the synthesis of pharmaceuticals and advanced materials.

Data Presentation: Catalytic Performance

| Reaction Type | Substrate Example | Typical Catalyst Loading (mol%) | Turnover Number (TON) |

| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | 0.1 - 5 | >10,000 |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | 0.01 - 1 | >50,000 |

| Cross-Metathesis (CM) | Electron-deficient olefins | 1 - 10 | Varies with substrate |

Note: TONs are highly dependent on reaction conditions, substrate, and purity. The third-generation catalyst generally exhibits significantly higher TONs than earlier generations.

Applications in Drug Development and Beyond

-

Complex Molecule Synthesis: Facilitates the efficient construction of intricate molecular architectures found in many natural products and active pharmaceutical ingredients (APIs).

-

Macrocyclization: Enables the synthesis of macrocyclic compounds, a structural motif present in numerous therapeutic agents.

-

Polymer Chemistry: Crucial for the synthesis of advanced polymers with tailored properties for applications such as drug delivery systems and biocompatible materials.[2]

-

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Conclusion

The third-generation Grubbs catalyst stands as a testament to the power of catalyst design in advancing synthetic chemistry. Its enhanced stability, high activity, and broad applicability have made previously challenging chemical transformations routine. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this powerful catalytic tool in their pursuit of scientific innovation, from fundamental research to the development of life-saving therapeutics.

References

The Third-Generation Grubbs Catalyst: A Technical Guide for Advanced Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

The third-generation Grubbs catalyst represents a significant advancement in olefin metathesis, offering enhanced reactivity and stability that have broadened the scope of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth overview of the catalyst's properties, mechanism, and applications, with a focus on practical experimental protocols for its use in ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM).

Core Properties

The third-generation Grubbs catalyst is a ruthenium-based complex featuring a fast-initiating N-heterocyclic carbene (NHC) ligand and two labile 3-bromopyridine (B30812) ligands. This specific ligand set contributes to its high activity and improved tolerance to air and moisture compared to its predecessors.[1]

| Property | Value | Reference |

| Molecular Formula | C38H39Br2Cl2N4Ru | [1] |

| Molecular Weight | 883.54 g/mol | [1] |

| Appearance | Green solid powder | [1] |

| CAS Number | 900169-53-1 | [1] |

Mechanism of Action: A Convergent Pathway

The initiation of the third-generation Grubbs catalyst is a key feature that distinguishes it from earlier generations. The mechanism involves a rapid equilibrium between the initial bis(3-bromopyridine) complex and a more active mono(3-bromopyridine) species upon dissolution. This is followed by convergent associative and dissociative pathways for the incoming olefin substrate. The lability of the 3-bromopyridine ligands facilitates rapid initiation, a crucial factor in achieving controlled polymerizations with low polydispersity.

Figure 1: Simplified initiation pathway of the 3rd generation Grubbs catalyst.

Applications in Organic Synthesis and Polymer Chemistry

The enhanced stability and high activity of the third-generation Grubbs catalyst make it a versatile tool for a wide range of olefin metathesis reactions.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. The third-generation catalyst is particularly effective for the formation of macrocycles and sterically hindered rings.

| Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diene for cyclopentenol (B8032323) synthesis | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Dipeptide for cyclic peptide | 3 | DCM/DMF (4/1) | 60 | Not specified | Low (20%) | [2] |

| Dipeptide with phenol (B47542) additive | 1-3 | DCM/DMF (4/1) | 40 | Not specified | 31-79% | [2] |

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a key application for the third-generation catalyst, particularly for living polymerizations. The fast initiation rate relative to propagation allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). Norbornene and its derivatives are common monomers for this reaction.[3]

| Monomer | [M]/[I] Ratio | Solvent | Temperature (°C) | PDI | Reference |

| Norbornene derivatives | Up to 1000 | Not specified | Not specified | <1.1 | [4][5] |

| Half-ester norbornadienes | Not specified | Not specified | -15 | Narrow | [6] |

| N-hexyl-exo-norbornene-5,6-dicarboximide | Not specified | Not specified | Not specified | Not specified | [7][8][9] |

Cross-Metathesis (CM)

CM is an intermolecular reaction between two different olefins. The third-generation catalyst can be used for the synthesis of functionalized olefins, although selectivity can be a challenge. The choice of substrates and reaction conditions is crucial to favor the desired cross-product over homodimers.

| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | E/Z Ratio | Yield (%) | Reference |

| Secondary allylic alcohols | Alkyl acrylates | 5 (2nd Gen) | Diethyl ether | 40 | 6-12 | 95:5 (E/Z) to E only | 77-99 | [10][11] |

Experimental Protocols

The following are generalized, step-by-step protocols for the three main types of metathesis reactions using the third-generation Grubbs catalyst. Note: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry, degassed solvents for optimal results.

General Procedure for Ring-Closing Metathesis (RCM)

-

Preparation: In a glovebox or under a stream of inert gas, dissolve the diene substrate in an appropriate solvent (e.g., dichloromethane (B109758) or toluene) in a Schlenk flask equipped with a magnetic stir bar. The concentration is typically in the range of 0.01-0.1 M.

-

Catalyst Addition: Weigh the third-generation Grubbs catalyst (typically 1-5 mol%) in the glovebox and add it to the stirred solution of the diene.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Ring-Opening Metathesis Polymerization (ROMP)

-

Monomer and Solvent Preparation: In a glovebox, place the desired monomer (e.g., a norbornene derivative) in a vial and dissolve it in a minimal amount of an appropriate solvent (e.g., dichloromethane or toluene).

-

Initiator Solution Preparation: In a separate vial, dissolve the third-generation Grubbs catalyst in the same solvent to a known concentration.

-

Polymerization: Add the desired amount of the initiator solution to the monomer solution with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

-

Reaction: Allow the polymerization to proceed. The reaction is often very fast.

-

Termination: Terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.

-

Polymer Precipitation and Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Figure 2: General experimental workflow for ROMP.

General Procedure for Cross-Metathesis (CM)

-

Reactant Preparation: Under an inert atmosphere, dissolve one of the olefin substrates in a suitable solvent (e.g., dichloromethane) in a Schlenk flask.

-

Second Olefin Addition: Add the second olefin partner to the solution. The stoichiometry of the two olefins may need to be optimized to favor the cross-metathesis product.

-

Catalyst Addition: Add the third-generation Grubbs catalyst (typically 1-5 mol%) to the reaction mixture.

-

Reaction: Stir the reaction at the desired temperature and monitor its progress. For volatile byproducts like ethylene, bubbling a slow stream of inert gas through the reaction mixture can help drive the equilibrium towards the products.

-

Quenching and Work-up: Quench the reaction with ethyl vinyl ether and remove the solvent.

-

Purification: Purify the crude product mixture by flash column chromatography to isolate the desired cross-metathesis product from any remaining starting materials and homodimers.

This technical guide provides a foundational understanding of the third-generation Grubbs catalyst and its practical application. For specific substrates and target molecules, further optimization of the reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate-specific considerations.

References

- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridine Ligands in Third-Generation Grubbs Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of third-generation Grubbs catalysts marked a significant leap forward in the field of olefin metathesis, offering unprecedented reaction rates and control. Central to this advancement is the incorporation of pyridine-based ligands, which fundamentally alter the catalyst's initiation kinetics and overall performance. This technical guide provides a comprehensive analysis of the critical role these pyridine (B92270) ligands play, detailing the underlying mechanistic principles, quantitative performance data, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action: The Dissociative Pathway and the Pyridine Equilibrium

The enhanced activity of third-generation Grubbs catalysts stems from a shift in the initiation mechanism from an associative to a predominantly dissociative pathway. This is a direct consequence of the labile nature of the pyridine ligands.

Upon dissolution, the bis(pyridine) precatalyst establishes a rapid equilibrium with its mono(pyridine) counterpart, with one pyridine ligand dissociating. This dissociation is a key step, as it creates a vacant coordination site on the ruthenium center, allowing for the binding of the olefin substrate and initiation of the catalytic cycle. The lability of the pyridine ligands, particularly 3-bromopyridine (B30812), dramatically accelerates the initiation rate compared to the phosphine (B1218219) ligands found in first and second-generation catalysts. In fact, the use of 3-bromopyridine can increase the initiation rate by over a million times[1].

The equilibrium between the bis- and mono-pyridine species is crucial in controlling the concentration of the active catalyst. Kinetic studies have shown that the rate of polymerization in Ring-Opening Metathesis Polymerization (ROMP) has an inverse first-order dependency on the concentration of free pyridine in the solution[2][3]. This underscores the inhibitory role of excess pyridine, which can shift the equilibrium back towards the less active bis(pyridine) complex.

The 3-bromopyridine ligand is particularly effective due to its electronic properties. The bromine atom acts as an electron-withdrawing group, which weakens the Ru-N bond and increases the lability of the ligand. The bromo-substituted version is reported to be 4.8 times more labile than unsubstituted pyridine, leading to even faster initiation rates[1].

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance of different Grubbs catalyst generations and the impact of pyridine ligands.

Table 1: Comparison of Initiation Rates for Grubbs Catalysts

| Catalyst Generation | Ligand | Relative Initiation Rate | Reference |

| First Generation | Tricyclohexylphosphine (PCy₃) | 1 | [1] |

| Second Generation | Tricyclohexylphosphine (PCy₃) & IMes | ~100-1000x faster than Gen 1 | [4] |

| Third Generation | 3-Bromopyridine & IMes | >1,000,000x faster than Gen 1 | [1] |

Table 2: Equilibrium Constants for Pyridine Dissociation from Third-Generation Grubbs Catalyst

| Pyridine Ligand | Solvent | Temperature (°C) | Equilibrium Constant (K_eq) | Reference |

| 3-Bromopyridine | Toluene (B28343) | 5 | ~0.001 M | [1] |

| Pyridine | Dichloromethane (B109758) | 25 | ~0.5 M | [2][3] |

Experimental Protocols

Synthesis of Third-Generation Grubbs Catalyst with 3-Bromopyridine Ligands

This protocol is a general synthesis for [(H₂IMes)(3-Br-py)₂(Cl)₂Ru=CHPh].

Materials:

-

Grubbs Second-Generation Catalyst [(H₂IMes)(PCy₃)(Cl)₂Ru=CHPh]

-

3-Bromopyridine

-

Anhydrous, deoxygenated solvents

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the Grubbs Second-Generation catalyst in a minimal amount of anhydrous, deoxygenated dichloromethane.

-

Add a large excess of 3-bromopyridine (typically >20 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for approximately 1-2 hours. The color of the solution will typically change from purple/brown to green.

-

Remove the solvent in vacuo.

-

Wash the resulting solid with cold pentane to remove excess 3-bromopyridine and any phosphine byproducts.

-

Dry the green solid product under vacuum.

Purification: The crude product can be further purified by recrystallization from a dichloromethane/pentane solvent system. Dissolve the solid in a minimal amount of dichloromethane and slowly add pentane until precipitation occurs. Cool the solution to -20°C to maximize crystal formation. Filter the crystals and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry

This protocol is used to determine the initiation kinetics of the third-generation Grubbs catalyst.

Instrumentation:

-

Stopped-flow UV-Vis spectrophotometer

-

Inert atmosphere glovebox or Schlenk line for sample preparation

Reagents:

-

Stock solution of the third-generation Grubbs catalyst in an anhydrous, deoxygenated solvent (e.g., toluene).

-

Stock solution of the olefin substrate (e.g., ethyl vinyl ether) in the same solvent.

-

Solutions of varying concentrations of a pyridine inhibitor (optional).

Procedure:

-

Prepare all solutions under an inert atmosphere.

-

Load the catalyst solution into one syringe of the stopped-flow apparatus and the substrate solution (with or without inhibitor) into the other.

-

Rapidly mix the two solutions in the observation cell of the spectrophotometer.

-

Monitor the reaction by following the decrease in absorbance of the Ru-benzylidene bond at a specific wavelength (e.g., ~354 nm for the 3-bromopyridine adduct) over time[1].

-

The data is typically collected over a short timescale (milliseconds to seconds).

-

The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a first-order exponential function.

-

By varying the concentration of the substrate and inhibitor, the rate law and kinetic parameters for the initiation step can be determined. A typical experiment might use a catalyst concentration of around 4.6 µM in toluene at 5°C[1].

¹H DOSY NMR for Pyridine Dissociation Studies

Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique to study the association and dissociation of ligands in solution.

Instrumentation:

-

High-field NMR spectrometer equipped with a diffusion probe.

Sample Preparation:

-

Prepare a series of NMR samples of the third-generation Grubbs catalyst in a deuterated solvent (e.g., CD₂Cl₂) at a known concentration.

-

To study the effect of excess ligand, prepare additional samples with varying concentrations of added pyridine.

Procedure:

-

Acquire a series of ¹H NMR spectra with varying gradient strengths.

-

The signal attenuation for each species in the sample is related to its diffusion coefficient.

-

By analyzing the diffusion coefficients of the catalyst complex and free pyridine, the degree of dissociation can be determined. The monopyridine adduct formation can be confirmed in solution through this method[2][3].

Visualizations

References

An In-depth Technical Guide to the Electronic and Steric Effects in 3rd Generation Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key electronic and steric factors that govern the reactivity, selectivity, and stability of 3rd generation Grubbs catalysts. Understanding these principles is crucial for the rational design of catalysts and the optimization of olefin metathesis reactions in complex chemical syntheses, particularly within the pharmaceutical and materials science sectors.

Core Principles: The Interplay of Electronic and Steric Effects

The remarkable efficiency of 3rd generation Grubbs catalysts stems from a delicate balance of electronic and steric properties, primarily dictated by the N-heterocyclic carbene (NHC) and the labile pyridine (B92270) ligands coordinated to the ruthenium center.

Electronic Effects: The strong σ-donating character of the NHC ligand increases the electron density at the ruthenium center, which in turn stabilizes the metal-carbene bond and promotes the dissociation of a pyridine ligand to initiate the catalytic cycle. The electronic nature of the substituents on both the NHC and pyridine ligands can be fine-tuned to modulate the catalyst's reactivity. For instance, electron-withdrawing groups on the pyridine ligands can accelerate initiation by promoting ligand dissociation.

Steric Effects: The bulky substituents on the NHC ligand, typically mesityl or isityl groups, create a sterically hindered environment around the ruthenium center. This "protective pocket" plays a crucial role in minimizing bimolecular decomposition pathways and enhancing catalyst stability. Furthermore, the steric bulk of the NHC ligand influences the selectivity of the metathesis reaction, particularly in achieving desired E/Z selectivity in cross-metathesis reactions.

Quantitative Analysis of Ligand Effects

The electronic and steric properties of the ligands can be quantified to establish structure-activity relationships. This data is invaluable for selecting the optimal catalyst for a specific application.

Steric Parameters: Percent Buried Volume (%Vbur)

The percent buried volume (%Vbur) is a computational metric used to quantify the steric bulk of a ligand, representing the percentage of the coordination sphere of the metal center occupied by that ligand. A higher %Vbur generally correlates with increased catalyst stability.

| NHC Ligand | Substituents | %Vbur | Key Observations |

| SIMes | Mesityl | 35.4[1] | Standard ligand, good balance of activity and stability. |

| SIPr | 2,6-Diisopropylphenyl | 36.5[1] | Increased steric bulk compared to SIMes, can enhance stability. |

| Me2IMes | Mesityl (dimethyl backbone) | 34.7[1] | Reduced steric bulk on the backbone compared to SIMes. |

| 2-SICyNap | Cyclohexyl, Naphthyl | 34.6[1] | Similar steric bulk to Me2IMes. |

Electronic Parameters: Hammett Constants (σ)

The electronic influence of substituents on the pyridine ligands can be described by Hammett parameters (σ). Electron-withdrawing groups (positive σ values) generally increase the rate of pyridine dissociation and, consequently, the initiation rate of the catalyst.

| Pyridine Ligand | Substituent | Hammett Parameter (σp) | Expected Effect on Initiation Rate |

| Pyridine | H | 0.00 | Baseline |

| 3-Bromopyridine (B30812) | 3-Br | +0.39 | Increased |

| 4-Methoxypyridine | 4-OMe | -0.27 | Decreased |

| 4-Nitropyridine | 4-NO2 | +0.78 | Significantly Increased |

| 4-(Dimethylamino)pyridine | 4-NMe2 | -0.83 | Significantly Decreased |

Note: The provided Hammett parameters are for the para position and serve as a general guide. The actual electronic effect can be more complex.

Experimental Protocols

Synthesis of a Representative 3rd Generation Grubbs Catalyst: (H2IMes)(3-Br-py)2(Cl)2Ru=CHPh

This protocol describes the synthesis of a commonly used 3rd generation Grubbs catalyst.

Materials:

-

Grubbs 1st Generation Catalyst

-

1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H2IMes)

-

3-Bromopyridine

-

Anhydrous, degassed toluene (B28343)

-

Anhydrous, degassed pentane (B18724)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Grubbs 1st Generation Catalyst in anhydrous, degassed toluene in a Schlenk flask.

-

Add a solution of H2IMes in anhydrous, degassed toluene to the flask.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add an excess of 3-bromopyridine (typically 5-10 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for an additional 2 hours.

-

Remove the toluene under reduced pressure.

-

Wash the resulting solid with anhydrous, degassed pentane to remove any unreacted starting materials and byproducts.

-

Dry the solid product under vacuum to yield the 3rd generation Grubbs catalyst as a green powder.

-

Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.

Kinetic Analysis of Catalyst Initiation by UV-Vis Spectrophotometry

This protocol outlines a method to determine the initiation rate of a 3rd generation Grubbs catalyst.

Materials:

-

3rd Generation Grubbs Catalyst

-

Olefin substrate (e.g., ethyl vinyl ether)

-

Anhydrous, degassed solvent (e.g., toluene)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Glovebox or Schlenk line for sample preparation

Procedure:

-

Prepare a stock solution of the Grubbs catalyst of known concentration in the chosen solvent inside a glovebox or under an inert atmosphere.

-

Prepare a series of stock solutions of the olefin substrate at different concentrations.

-

In a quartz cuvette, place a known volume of the solvent and equilibrate to the desired temperature in the spectrophotometer.

-

Inject a small, known volume of the catalyst stock solution into the cuvette and record the initial absorbance at the characteristic wavelength for the catalyst (e.g., ~354 nm for G-III-Br).[2]

-

Initiate the reaction by injecting a known volume of the olefin stock solution into the cuvette.

-

Immediately start monitoring the decrease in absorbance at the chosen wavelength over time.

-

Record the absorbance data until the reaction is complete (i.e., the absorbance stabilizes).

-

The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay model.

-

Repeat the experiment with different olefin concentrations to determine the order of the reaction with respect to the olefin and to elucidate the initiation mechanism.

Visualizing the Core Processes

Catalytic Cycle of Olefin Metathesis

Caption: The catalytic cycle of olefin metathesis with a 3rd generation Grubbs catalyst.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining catalyst initiation kinetics using UV-Vis spectrophotometry.

References

- 1. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]

Unraveling the Initiation Rate of Grubbs 3rd Generation Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3rd Generation Grubbs catalysts, renowned for their rapid initiation rates, have become indispensable tools in olefin metathesis, a reaction vital for the synthesis of complex molecules in drug development and materials science.[1] This guide provides an in-depth analysis of the initiation kinetics of these catalysts, focusing on the mechanistic pathways, quantitative data, and the experimental protocols used for their determination.

Initiation Mechanism: A Convergent Pathway

The initiation of the 3rd Generation Grubbs catalyst, particularly the commonly used G-III-Br variant, is a nuanced process that does not follow a simple dissociative or associative pathway. Instead, kinetic studies support a convergent mechanism where both pathways contribute to the formation of the active metathesis species.[2][3][4]

A critical preliminary step is the rapid equilibrium between the initial, more stable bis-pyridyl complex (1) and a more reactive mono-pyridyl form (2) upon dissolution.[5][6] This equilibrium is fundamental to the catalyst's high activity.[6] From the mono-pyridyl intermediate, the initiation can proceed through two main routes:

-

Dissociative Pathway (Pathway I): This involves the dissociation of the remaining pyridine (B92270) ligand from the mono-pyridyl complex (2) to form a highly reactive 14-electron intermediate (3). This intermediate then coordinates with the olefin substrate.

-

Associative Pathway (Pathway II): In this pathway, the olefin substrate directly associates with the mono-pyridyl complex (2). This can occur through either a direct interchange (IIa) or a stepwise process forming an 18-electron intermediate (IIb).[3]

Computational studies using Density Functional Theory (DFT) have indicated that both the dissociative and associative-dissociative pathways are energetically feasible and likely operate concurrently, with the relative contribution of each depending on factors such as solvent and substrate sterics.[3][7]

Quantitative Analysis of Initiation Rates

The initiation kinetics of the Grubbs 3rd Generation catalyst (G-III-Br) have been meticulously studied, with rate constants determined under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Equilibrium Constant for Pyridine Dissociation

| Catalyst | Solvent | Temperature (°C) | Method | Keq (M) | Reference |

| G-III-Br | Toluene-d8 | 5 | ¹H NMR Spectroscopy | 0.001 | [3] |

Table 2: Observed First-Order Rate Constants (kobs) for the Reaction of G-III-Br with Ethyl Vinyl Ether (EVE) [2]

| [EVE]₀ (M) | [3-Bromopyridine]added (mM) | kobs (s⁻¹) |

| 0.083 | 0 | 0.018 |

| 0.166 | 0 | 0.034 |

| 0.415 | 0 | 0.075 |

| 0.830 | 0 | 0.125 |

| 1.245 | 0 | 0.150 |

| 1.660 | 0 | 0.165 |

| 0.830 | 0.10 | 0.080 |

| 0.830 | 0.21 | 0.058 |

| 0.830 | 0.42 | 0.038 |

| 0.830 | 0.83 | 0.024 |

| 0.830 | 2.08 | 0.011 |

| 0.830 | 4.15 | 0.006 |

Reaction Conditions: [Ru]total = 4.6 µM in toluene (B28343) at 5 °C.

Experimental Protocols

The determination of the initiation rates of the fast-acting 3rd Generation Grubbs catalysts requires specialized techniques capable of monitoring rapid reactions.

¹H NMR Spectroscopy for Equilibrium Constant Determination

The equilibrium between the bis-pyridyl (1) and mono-pyridyl (2) forms of G-III-Br was quantified using ¹H NMR spectroscopy.[2][3]

Methodology:

-

Sample Preparation: A series of samples of G-III-Br in deuterated toluene (toluene-d8) were prepared at varying concentrations. Another series of experiments involved the addition of known amounts of 3-bromopyridine (B30812) to a solution of G-III-Br.[2]

-

Data Acquisition: ¹H NMR spectra were recorded at a constant temperature (5 °C). The chemical shifts of the alkylidene proton were monitored, as they are distinct for the bis-pyridyl and mono-pyridyl species.[2]

-

Data Analysis: The relative concentrations of the two species were determined by integration of the corresponding signals. The equilibrium constant (Keq) was then calculated from this data.[2]

Stopped-Flow UV-Vis Spectrophotometry for Kinetic Measurements

To measure the rapid initiation rates, a stopped-flow UV-Vis spectrophotometry technique was employed.[2][3][4] This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale.

Methodology:

-

Reactant Solutions: Two solutions were prepared under strictly anaerobic conditions:

-

Rapid Mixing: The two solutions were rapidly mixed in the stopped-flow apparatus.

-

Data Acquisition: The decay of the metal-to-ligand charge transfer (MLCT) band of the G-III-Br complex at 354 nm was monitored over time.[3]

-

Data Analysis: The empirical pseudo-first-order rate constants (kobs) were obtained by fitting the exponential decay of the absorbance signal.[2][3]

Conclusion

The initiation of the 3rd Generation Grubbs catalyst is a sophisticated process governed by a convergent mechanism involving both dissociative and associative steps. The rapid equilibrium between the bis- and mono-pyridyl forms is a key feature that contributes to its exceptionally high initiation rate, which is several orders of magnitude faster than previous generations of Grubbs catalysts.[3][6] Understanding the kinetics and the underlying mechanisms is crucial for optimizing reaction conditions and designing novel catalytic systems in the fields of chemical synthesis and drug development. The experimental protocols outlined provide a robust framework for the continued investigation of these highly efficient catalysts.

References

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]

- 4. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Grubbs Catalyst, 3nd Generation | 900169-53-1 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Olefin Metathesis: A Technical Guide to the Grubbs Third-Generation Catalyst

The early 21st century marked a pivotal moment in the field of olefin metathesis with the arrival of the third-generation Grubbs catalyst. This groundbreaking development, spearheaded by Robert H. Grubbs and his research group, offered chemists unprecedented control and efficiency in the formation of carbon-carbon double bonds, revolutionizing approaches to complex molecule synthesis in academic and industrial laboratories, particularly within drug development.

Developed in 2001 by Grubbs and Love, this new generation of ruthenium-based catalysts distinguished itself from its predecessors through the incorporation of pyridine-based ligands, which significantly enhanced its initiation rate and overall performance.[1] This technical guide provides an in-depth exploration of the discovery, development, mechanism, and application of the Grubbs third-generation catalyst, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing its synthetic power.

A Leap in Catalyst Design and Performance

The core innovation of the third-generation Grubbs catalyst lies in the replacement of a phosphine (B1218219) ligand from the second-generation catalyst with two labile pyridine (B92270) ligands. The most prominent member of this class is [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II). This structural modification dramatically increases the rate of catalyst initiation, a key step in the metathesis reaction.[1][2]

Compared to the second-generation catalysts, the third-generation counterparts exhibit significantly faster initiation kinetics, leading to more efficient and rapid reactions.[1] This enhanced reactivity allows for lower catalyst loadings and milder reaction conditions, making it a more sustainable and cost-effective choice for many applications. Furthermore, the third-generation catalyst retains the exceptional functional group tolerance and stability in air and moisture that characterized its predecessors, solidifying its role as a workhorse catalyst in modern organic synthesis.[3]

Understanding the Mechanism: The Role of Pyridine Ligands

The enhanced activity of the third-generation Grubbs catalyst is directly linked to the lability of its pyridine ligands. The catalytic cycle is initiated by the dissociation of one of the pyridine ligands from the ruthenium center. This dissociation creates a vacant coordination site, allowing the olefin substrate to bind to the metal and begin the metathesis process. The equilibrium between the bis-pyridyl and mono-pyridyl species is a crucial aspect of the catalyst's function.[1]

The general catalytic cycle for olefin metathesis, which is shared across the Grubbs catalyst generations, proceeds through a series of [2+2] cycloaddition and cycloreversion steps, forming a metallacyclobutane intermediate. This cycle leads to the scrambling of alkylidene groups and the formation of new olefin products.

Quantitative Performance Metrics

The superior performance of the third-generation Grubbs catalyst is evident in various quantitative metrics across different types of metathesis reactions. The following tables summarize key data for Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Cross-Metathesis (CM).

| Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate | Catalyst Generation | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) | Turnover Number (TON) |

| Grubbs 1st Gen | 1st | 5 | 1 | ~84 | ~17 |

| Grubbs 2nd Gen | 2nd | 1 | 0.5 | >95 | >95 |

| Grubbs 3rd Gen | 3rd | 0.5 | <0.25 | >98 | >196 |

| Ring-Opening Metathesis Polymerization (ROMP) of Norbornene | Catalyst Generation | [M]/[C] Ratio | Reaction Time | Conversion (%) | PDI |

| Grubbs 1st Gen | 1st | 100:1 | hours | High | ~1.1-1.2 |

| Grubbs 2nd Gen | 2nd | 200:1 | <1 hour | >95 | ~1.05-1.1 |

| Grubbs 3rd Gen | 3rd | 500:1 | minutes | >99 | <1.05 |

| Cross-Metathesis (CM) of 1-Octene (B94956) and cis-1,4-Diacetoxy-2-butene (B1582018) | Catalyst Generation | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (Cross:Homo) |

| Grubbs 1st Gen | 1st | 5 | 12 | Low | Poor |

| Grubbs 2nd Gen | 2nd | 2.5 | 4 | ~70-80 | Good |

| Grubbs 3rd Gen | 3rd | 1 | 2 | >90 | Excellent |

Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

To facilitate the adoption and application of the third-generation Grubbs catalyst, this section provides detailed experimental protocols for its synthesis and use in key metathesis reactions.

Synthesis of Grubbs Third-Generation Catalyst

The synthesis of the third-generation Grubbs catalyst, [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II), is achieved through a straightforward ligand exchange reaction with the second-generation catalyst.

Materials:

-

Grubbs second-generation catalyst

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the Grubbs second-generation catalyst in the anhydrous, degassed solvent.

-

Add a large excess of 3-bromopyridine (typically 20-50 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours), during which a color change is typically observed.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove excess 3-bromopyridine.

-

Dry the solid product under vacuum to yield the third-generation Grubbs catalyst as a microcrystalline solid.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol provides a general procedure for a typical RCM reaction.

Materials:

-

Diethyl diallylmalonate

-

Grubbs third-generation catalyst

-

Anhydrous, degassed dichloromethane (DCM)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve diethyl diallylmalonate in anhydrous, degassed DCM.

-

Add a solution of the Grubbs third-generation catalyst in DCM (typically 0.5-1 mol%) to the substrate solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired cyclopentene (B43876) product.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

This protocol outlines a general procedure for a living ROMP reaction.

Materials:

-

Norbornene

-

Grubbs third-generation catalyst

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Ethyl vinyl ether (for quenching)

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs third-generation catalyst in the chosen solvent.

-

In a separate flask, dissolve the desired amount of norbornene in the solvent.

-

Rapidly inject the calculated amount of the catalyst stock solution into the stirring monomer solution to initiate polymerization.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

-

Quench the polymerization by adding an excess of ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry under vacuum.

Cross-Metathesis (CM) of 1-Octene and cis-1,4-Diacetoxy-2-butene

This protocol describes a general procedure for a cross-metathesis reaction.

Materials:

-

1-Octene

-

cis-1,4-Diacetoxy-2-butene

-

Grubbs third-generation catalyst

-

Anhydrous, degassed dichloromethane (DCM)